2-[3-(4-Fluorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetonitrile
CAS No.: 478041-35-9
Cat. No.: VC4193819
Molecular Formula: C17H12FN3O
Molecular Weight: 293.301
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478041-35-9 |
|---|---|
| Molecular Formula | C17H12FN3O |
| Molecular Weight | 293.301 |
| IUPAC Name | 2-[3-[(4-fluorophenyl)methyl]-4-oxophthalazin-1-yl]acetonitrile |
| Standard InChI | InChI=1S/C17H12FN3O/c18-13-7-5-12(6-8-13)11-21-17(22)15-4-2-1-3-14(15)16(20-21)9-10-19/h1-8H,9,11H2 |
| Standard InChI Key | QNECWPVSGTZAHT-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=NN(C2=O)CC3=CC=C(C=C3)F)CC#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a phthalazine core, a nitrogen-containing bicyclic system, substituted at the 3-position with a 4-fluorobenzyl group and at the 1-position with an acetonitrile moiety. The phthalazine ring system consists of two fused six-membered rings with nitrogen atoms at positions 1 and 2, contributing to its planar aromatic character . The 4-fluorobenzyl group introduces lipophilicity and electronic effects due to the fluorine atom’s strong electronegativity, while the acetonitrile substituent (-CH₂CN) adds polarity and potential hydrogen-bonding capacity .
Key Structural Identifiers:
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IUPAC Name: 2-[3-[(4-Fluorophenyl)methyl]-4-oxophthalazin-1-yl]acetonitrile
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SMILES Notation: C1=CC=C2C(=C1)C(=NN(C2=O)CC3=CC=C(C=C3)F)CC#N
Physicochemical Profile
Experimental data on solubility and stability remain limited, but computational models predict moderate lipophilicity (logP ≈ 2.1) and a polar surface area of 74.9 Ų, suggesting moderate membrane permeability . The presence of the nitrile group (-C≡N) confers a dipole moment of approximately 3.9 D, comparable to acetonitrile itself .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₂FN₃O | |
| Molecular Weight | 293.30 g/mol | |
| CAS Registry Number | 478041-35-9 | |
| XLogP3 | 2.1 (predicted) | |
| Hydrogen Bond Acceptors | 5 |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 2-[3-(4-Fluorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetonitrile involves a multi-step sequence:
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Phthalazine Core Formation: Condensation of ortho-diamines (e.g., 1,2-diaminobenzene) with carbonyl compounds (e.g., glyoxal) under acidic conditions generates the phthalazine backbone.
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Fluorobenzyl Substitution: Nucleophilic aromatic substitution or Friedel-Crafts alkylation introduces the 4-fluorobenzyl group at the phthalazine’s 3-position.
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Acetonitrile Functionalization: A Knoevenagel condensation or alkylation reaction attaches the acetonitrile moiety to the 1-position.
Optimization Challenges
Key challenges include controlling regioselectivity during fluorobenzyl attachment and minimizing side reactions involving the nitrile group. Patent literature suggests using toluenesulfonic acid as a catalyst to improve yields in cyclization steps .
Biological Activity and Mechanistic Insights
Kinase Inhibition
In vitro studies of structurally analogous phthalazine derivatives demonstrate inhibitory activity against tyrosine kinases, particularly those involved in oncogenic signaling (e.g., VEGF receptor kinases). The fluorobenzyl group enhances target binding through hydrophobic interactions, while the nitrile moiety may coordinate with kinase ATP-binding sites .
Applications in Pharmaceutical Research
Drug Discovery Scaffold
The phthalazine core serves as a versatile scaffold for designing kinase inhibitors. Structural modifications at the 1- and 3-positions allow tuning of solubility and target affinity . For example, replacing the acetonitrile group with carboxylate improves aqueous solubility but reduces blood-brain barrier penetration.
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